N-((2-Chlorothiazol-5-yl)methyl)ethanamine
Overview
Description
N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a chemical compound with the molecular formula C6H9ClN2S . It has a molecular weight of 176.67 .
Molecular Structure Analysis
The molecular structure of N-((2-Chlorothiazol-5-yl)methyl)ethanamine is represented by the linear formula C6H9ClN2S . More detailed structural information may be available from resources like ChemSpider .Physical And Chemical Properties Analysis
N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Crystallography
- Method : The title compound was prepared according to a known procedure in two steps with commercially available 2-chloro-5-(chloromethyl)thiazole and 2-aminopyridine as starting materials affording the product as a white solid . The crude product was recrystallized from ethyl acetate as crystals suitable for X-ray diffraction analysis .
- Results : The crystal structure of the compound was determined and published .
2. Biodegradation of Neonicotinoids
- Application : The compound is a degradation metabolite of clothianidin, a neonicotinoid pesticide. Neonicotinoids are synthetic pesticides widely used for the control of various pests in agriculture throughout the world .
- Method : The degradation metabolite of clothianidin N-(2-chlorothiazol-5-yl-methyl)-N′-methyl urea was determined using high-resolution electrospray ionization mass spectrometry technique .
- Results : The study reported the degradation of clothianidin .
Safety And Hazards
N-((2-Chlorothiazol-5-yl)methyl)ethanamine is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-8-3-5-4-9-6(7)10-5/h4,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCXGLYLWATEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625697 | |
Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Chlorothiazol-5-yl)methyl)ethanamine | |
CAS RN |
120740-07-0 | |
Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.